2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
Description
This compound (C₁₅H₁₅N₃OS, Mᵣ = 285.36) is a thiourea benzamide derivative synthesized via a two-step reaction:
Synthesis: Reaction of o-toluoyl chloride with potassium thiocyanate in acetone to form an isothiocyanate intermediate, followed by condensation with 2-amino-4-methylpyridine .
Characterization: Confirmed via elemental analysis, FTIR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction (SC-XRD) .
Properties
IUPAC Name |
2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-7-8-13(16-9-10)17-15(20)18-14(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWSRRIPUBRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in high yields. The compound is then purified through crystallization and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzamide or pyridine rings .
Scientific Research Applications
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves its interaction with various molecular targets. The thiourea moiety can coordinate with metal ions, forming stable complexes that exhibit biological activity. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Additionally, its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .
Comparison with Similar Compounds
Crystal Structure :
- Space Group: Monoclinic P2₁/c with lattice parameters a = 11.7131 Å, b = 6.2423 Å, c = 19.5376 Å, β = 95.312°, V = 1422.39 ų, Z = 4 .
- Key Features: Intramolecular N–H⋯O (2.64 Å) and C–H⋯S (3.21 Å) hydrogen bonds stabilize a non-planar conformation (26.86° dihedral angle between benzamide and pyridyl rings) . Intermolecular N–H⋯S hydrogen bonds form inversion dimers (R₂²(8) motif), which further assemble into sheets via C–H⋯S interactions .
Structural and Crystallographic Comparisons
Table 1: Key Structural Parameters
Key Observations :
- The 4-methylpyridin-2-yl derivative exhibits shorter C=O (1.229 Å) and longer C=S (1.676 Å) bonds compared to metal-coordinated thioureas (e.g., 1.67–1.69 Å for C=S in ), reflecting reduced conjugation due to intramolecular H-bonding .
- Unlike metal-binding thioureas (e.g., Co(III) and Pd(II) complexes in ), the 4-methylpyridin-2-yl compound lacks direct metal coordination, prioritizing dimerization via N–H⋯S interactions .
Hydrogen Bonding Patterns
Table 2: Hydrogen Bonding Motifs
Key Observations :
- The R₂²(8) dimer motif in the 4-methylpyridin-2-yl compound is analogous to urea derivatives but distinct from chain-like patterns in simpler thioureas .
- The C–H⋯S interactions in the 4-methyl derivative contribute to higher thermal stability compared to non-halogenated analogs .
Key Observations :
- The 4-methylpyridin-2-yl compound shows moderate antibacterial activity, likely due to H-bond-mediated membrane disruption .
- Metal complexes (e.g., Co(III) in ) exhibit enhanced activity, suggesting thioureas act as versatile ligands for bioactive metal ions.
Similarity Analysis of Structural analogs
Table 4: Similarity Metrics (from )
| CAS Number | Similarity (%) | Key Structural Differences |
|---|---|---|
| 919486-40-1 | 57.97 | Chloro substituent on benzamide |
| 641569-94-0 | 56.82 | Trifluoroethoxy pyrimidine group |
| 1956309-69-5 | 52.71 | Diethylamino substituent |
Key Observations :
- Chloro and trifluoroethoxy substituents increase hydrophobicity and bioactivity compared to methyl groups .
Biological Activity
2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a benzamide moiety and a 5-methylpyridine ring, which contribute to its pharmacological potential. This article explores the biological activities of this compound, focusing on its antibacterial, anticancer, and other therapeutic properties, supported by relevant data and case studies.
- Molecular Formula : C14H13N3OS
- Molecular Weight : 271.338 g/mol
- CAS Number : 35939-14-1
1. Antibacterial Activity
The compound exhibits significant antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative species. Research indicates:
- Minimum Inhibitory Concentration (MIC) : The MIC values range from 40 to 50 µg/mL against organisms such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Inhibition Zones : The inhibition zones measured were 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae, indicating comparable efficacy to standard antibiotics like ceftriaxone .
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Viability : In vitro studies showed that treatment with the compound led to a decrease in cell viability in cancer cell lines, with an IC50 value observed at approximately 225 µM against breast cancer cells (MCF-7) .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by alterations in cell morphology and significant changes in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane integrity loss .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| 4-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Similar structure | Moderate | Low |
| N-(4-chloro-benzoyl)-thiourea | Different substitutions | High | Moderate |
This table illustrates that while some similar compounds exhibit high antibacterial activity, they may lack the anticancer efficacy seen in this compound.
Case Study 1: Antibacterial Efficacy
A study comparing various thiourea derivatives highlighted that the compound showed superior antibacterial activity compared to other derivatives with similar structures. The research employed standard agar diffusion methods to assess efficacy against multi-drug resistant strains .
Case Study 2: Anticancer Potential
In a separate investigation focusing on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells were arrested in the S phase of the cell cycle, indicating potential mechanisms for inducing apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a two-step mechanism. First, ortho-toluyl chloride reacts with potassium thiocyanate in acetone to form an isothiocyanate intermediate. This intermediate then undergoes nucleophilic attack by 2-amino-5-methylpyridine. Optimization involves controlling reaction temperature (typically 0–5°C for thiocyanate formation) and solvent polarity (acetonitrile for condensation). Yield improvements (up to 75%) are achieved by stoichiometric excess of thiocyanate (1.2–1.5 equiv) and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural identity?
- Methodological Answer : Key techniques include:
- FTIR : Identification of ν(C=O) (~1680 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) bands.
- NMR : H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 10.2–11.5 ppm). C NMR resolves thiourea carbons (C=S at ~180 ppm, C=O at ~165 ppm).
- Elemental Analysis : CHNS data must align with theoretical values (e.g., C: 63.14%, H: 5.30%, N: 14.73%) .
Q. What preliminary biological assays are recommended to evaluate its antibacterial potential?
- Methodological Answer : Use disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Follow CLSI guidelines with six replicates for statistical robustness. Data should be analyzed via ANOVA and Duncan’s post-hoc tests (α = 0.05) to assess zone-of-inhibition significance. MIC values can be determined via broth microdilution (range: 1–256 µg/mL) .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve molecular conformation and packing?
- Methodological Answer : SC-XRD data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures with SHELXD (direct methods) and refine with SHELXL (least-squares minimization). Key parameters:
- Monoclinic system (P21/c space group, Z = 4).
- Hydrogen bonding : N–H···S (2.64 Å) and C–H···S (3.21 Å) interactions stabilize inverted dimers.
- Torsion angles : Pyridine and benzene rings form a dihedral angle of ~26.86°, confirmed via Mercury 3.0 visualization .
Q. What role do hydrogen bonds play in crystal packing, and how are their energetics quantified?
- Methodological Answer : Intra- and intermolecular hydrogen bonds (e.g., N–H···O, C–H···S) are analyzed using CrysAlisPro and Olex2 . Graph-set analysis (Etter’s formalism) identifies R(8) motifs. Energy calculations via Hirshfeld surface analysis (dnorm maps) quantify interaction contributions (e.g., H···S contacts account for ~15% of surface contacts) .
Q. How do computational methods (DFT, docking) support experimental data in understanding electronic properties?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-311G(d,p) level. Compare calculated bond lengths (e.g., C=S: 1.68 Å) with XRD data (1.67–1.68 Å).
- Docking : Use AutoDock Vina to predict binding to bacterial targets (e.g., DNA gyrase). Scoring functions (ΔG < −7 kcal/mol) validate antibacterial mechanisms .
Q. What challenges arise in refining crystallographic data using SHELXL, and how are they mitigated?
- Methodological Answer : Common issues include:
- Disorder : Resolve via PART and ISOR commands for anisotropic refinement.
- Twinned data : Apply HKLF 5 format and BASF parameter adjustments.
- Hydrogen placement : Use HFIX commands for riding models (C–H = 0.93–0.96 Å). Validate with R < 0.05 and wR < 0.10 .
Q. How should discrepancies in bond length/angle data across studies be analyzed?
- Methodological Answer : Compare XRD datasets (e.g., C–S bond: 1.675 Å vs. 1.660 Å in related thioureas). Assess thermal motion (ADP values) and resolution (<0.8 Å recommended). Use PLATON to check for missed symmetry (e.g., twinning). Cross-validate with spectroscopic data (e.g., IR ν(C=S) shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
